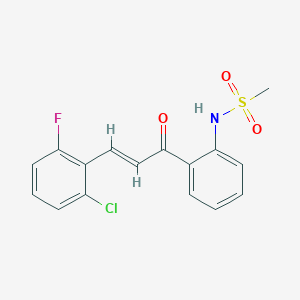

(E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide

説明

特性

IUPAC Name |

N-[2-[(E)-3-(2-chloro-6-fluorophenyl)prop-2-enoyl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO3S/c1-23(21,22)19-15-8-3-2-5-12(15)16(20)10-9-11-13(17)6-4-7-14(11)18/h2-10,19H,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZQHAQAHKNOKE-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1C(=O)C=CC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)NC1=CC=CC=C1C(=O)/C=C/C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide typically involves the following steps:

Preparation of (2E)-3-(2-chloro-6-fluorophenyl)acryloyl chloride: This intermediate can be synthesized by reacting 2-chloro-6-fluorobenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine.

Formation of the acrylamide: The (2E)-3-(2-chloro-6-fluorophenyl)acryloyl chloride is then reacted with aniline to form the corresponding acrylamide.

Introduction of the methanesulfonamide group: The final step involves the reaction of the acrylamide with methanesulfonyl chloride in the presence of a base such as pyridine to yield (E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

化学反応の分析

Types of Reactions

(E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.

科学的研究の応用

(E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

作用機序

The mechanism of action of (E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups may enhance binding affinity through halogen bonding, while the acrylamide moiety can form covalent bonds with nucleophilic residues in the target protein. The methanesulfonamide group may contribute to the compound’s solubility and overall pharmacokinetic properties.

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural analogs are differentiated by substituents, stereochemistry, and functional groups, which influence physicochemical and biological properties. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Key Findings

Backbone Variations: The target compound’s acryloyl group enables π-π stacking and covalent interactions, unlike ethenesulfonamide (6m) or acetamide analogs .

Substituent Effects :

- The 2-chloro-6-fluorophenyl group in the target compound likely increases lipophilicity (clogP ~3.5 estimated) compared to 2,4,6-trifluorophenyl (6m, clogP ~2.8) .

- Methanesulfonamide improves metabolic stability over acetamide or ester-containing analogs .

Synthetic Routes :

- Claisen–Schmidt condensation is common for acryloyl derivatives (target compound and chalcone-based analogs) .

- Sulfonylation of amines (as in ) is critical for introducing the methanesulfonamide group .

Biological Implications: Fluorine and chlorine atoms enhance bioavailability and target engagement. For example, 6m showed moderate kinase inhibition (IC50 ~1.2 µM), suggesting the target compound may exhibit similar or improved activity .

生物活性

(E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A chloro and fluoro substituent on the phenyl ring, which can influence its lipophilicity and biological interactions.

- An acryloyl group that may contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its antimicrobial properties and potential as an anticancer agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds with substituted phenyl groups. For instance, a study on N-substituted phenyl-2-chloroacetamides demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the lipophilicity of the compounds, which facilitated their penetration through bacterial cell membranes .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| Compound A | Effective | Moderate | Less Effective |

| Compound B | Highly Effective | Low | Moderate |

| Compound C | Moderate | Effective | Effective |

Case Studies

- Antimicrobial Screening : A series of N-substituted phenyl-2-chloroacetamides were synthesized and screened for antimicrobial activity. The study found that compounds with halogenated substituents showed enhanced efficacy against pathogens such as Staphylococcus aureus and Candida albicans. The position of the halogen atom significantly influenced the bioactivity, indicating structure-activity relationships (SAR) that can guide future drug design .

- Anticancer Potential : Investigations into the anticancer properties of related compounds have shown promising results. For example, derivatives with similar structural motifs were tested for their ability to inhibit cancer cell proliferation. The presence of electron-withdrawing groups like chloro and fluoro enhanced their potency against various cancer cell lines, suggesting that (E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide could exhibit similar properties .

The mechanisms underlying the biological activities of these compounds often involve:

- Inhibition of Enzymatic Activity : Many sulfonamides act by inhibiting enzymes critical for bacterial growth or cancer cell proliferation.

- Membrane Disruption : The lipophilic nature aids in disrupting cellular membranes, leading to increased permeability and eventual cell death.

Q & A

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in biological systems?

- Answer :

- Radiolabeling : Incorporate 14C or 3H isotopes to track metabolic products via scintillation counting.

- LC-MS/MS : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in hepatocyte incubations ().

- CYP450 inhibition assays : Test interactions with cytochrome P450 enzymes to predict drug-drug interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。